(1S-trans)-Decamethrinic Acid
CAS No.: 74560-76-2
Cat. No.: VC20837826
Molecular Formula: C8H10Br2O2
Molecular Weight: 297.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74560-76-2 |
|---|---|
| Molecular Formula | C8H10Br2O2 |
| Molecular Weight | 297.97 g/mol |
| IUPAC Name | (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 |
| Standard InChI Key | MDIQXIJPQWLFSD-UJURSFKZSA-N |
| Isomeric SMILES | CC1([C@H]([C@@H]1C(=O)O)C=C(Br)Br)C |
| SMILES | CC1(C(C1C(=O)O)C=C(Br)Br)C |
| Canonical SMILES | CC1(C(C1C(=O)O)C=C(Br)Br)C |
Introduction
Chemical Identity and Structure
Molecular Composition and Identification
Stereochemistry and Nomenclature
The stereochemical designation in the name "(1S-trans)-Decamethrinic Acid" provides crucial information about the compound's three-dimensional structure. The "1S" portion indicates that the first carbon in the cyclopropane ring has an S configuration according to the Cahn-Ingold-Prelog priority rules . Meanwhile, the "trans" descriptor specifies the relative orientation of the substituents on the cyclopropane ring, indicating they are on opposite sides of the ring plane. This specific stereochemistry is essential for the compound's biological activity when incorporated into pyrethroid insecticides.
Physical and Chemical Properties
Structural Features
The molecular structure of (1S-trans)-Decamethrinic Acid contains several key features that determine its chemical behavior:
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A cyclopropane ring with gem-dimethyl substitution at C-2
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A carboxylic acid group at C-1
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A 2,2-dibromoethenyl substituent at C-3
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Specific stereochemistry (1R,3S) across the cyclopropane ring
This structure can be represented by the SMILES notation: CC1(C@@HC=C(Br)Br)C, where the stereochemical configurations are explicitly defined .
Physical Properties
While direct experimental physical property data for (1S-trans)-Decamethrinic Acid is limited in the available search results, some properties can be inferred from related compounds. Based on its molecular structure and weight, the compound is expected to be a crystalline solid at room temperature with limited water solubility due to its predominantly hydrophobic nature, balanced by the hydrophilic carboxylic acid group.
By examining the closely related permethrinic acid (which has chlorine atoms instead of bromine), we can estimate some properties, though these would differ somewhat due to the atomic weight and electronegativity differences between chlorine and bromine:
Table 2: Estimated Physical Properties of (1S-trans)-Decamethrinic Acid
Supply Chain Considerations
Relationship to Pyrethroid Chemistry
Structural Relationship to Pyrethroids
(1S-trans)-Decamethrinic Acid bears significant structural similarity to the acid moiety found in Type II pyrethroid insecticides, particularly deltamethrin. Deltamethrin features a (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate portion in its structure, which differs from (1S-trans)-Decamethrinic Acid only in stereochemistry at one carbon center . This close structural relationship suggests that (1S-trans)-Decamethrinic Acid likely serves as a synthetic intermediate or stereochemical precursor in the production of certain pyrethroid insecticides.
The structural similarities can be observed by comparing the partial structure of deltamethrin (C₂₂H₁₉Br₂NO₃) with (1S-trans)-Decamethrinic Acid (C₈H₁₀Br₂O₂) . Both contain the characteristic 2,2-dibromoethenyl group attached to a cyclopropane ring with a carboxylic acid functionality (or its ester derivative in deltamethrin).
Synthetic Pathway Implications
The presence of (1S-trans)-Decamethrinic Acid in chemical catalogs suggests its importance in synthetic organic chemistry, particularly in the preparation of insecticides. In the pyrethroid synthesis pathway, cyclopropane carboxylic acids like (1S-trans)-Decamethrinic Acid are typically esterified with appropriate alcohols to create the final active insecticide molecules. The specific stereochemistry of the acid component plays a crucial role in determining the biological activity of the resulting pyrethroid.
The high price of (1S-trans)-Decamethrinic Acid ($150 for 5mg, $1,200 for 50mg) indicates the complexity and precision required in its stereoselective synthesis . This cost profile is consistent with chemicals that require multiple synthetic steps with careful control of stereochemistry at each stage.
Research Applications and Significance
Analytical Standard Applications
One of the primary current uses of (1S-trans)-Decamethrinic Acid appears to be as an analytical reference standard. Such standards are essential for:
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Quality control in the production of commercial pyrethroid insecticides
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Environmental monitoring of pesticide residues
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Metabolite identification in toxicological studies
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Method development for chromatographic analysis of pyrethroids and their precursors
The availability of high-purity (1S-trans)-Decamethrinic Acid enables researchers and regulatory authorities to accurately identify and quantify this compound and related substances in various matrices.
Synthetic Organic Chemistry Implications
The specific stereochemistry of (1S-trans)-Decamethrinic Acid makes it valuable in stereoselective synthetic organic chemistry. Researchers developing new synthetic routes to pyrethroids or designing novel pyrethroid-like molecules would require access to stereochemically pure building blocks like this compound. Its commercial availability facilitates research into structure-activity relationships of pyrethroids and the development of next-generation insecticides with improved safety profiles or effectiveness against resistant pest populations.
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